2-Ethoxy-1-fluoronaphthalene
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Overview
Description
2-Ethoxy-1-fluoronaphthalene is an organic compound with the molecular formula C₁₂H₁₁FO It is a derivative of naphthalene, where an ethoxy group is attached to the second carbon and a fluorine atom is attached to the first carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1-fluoronaphthalene typically involves the introduction of the ethoxy and fluorine groups onto the naphthalene ring. One common method is the nucleophilic substitution reaction where 2-naphthol reacts with para-toluene sulfochloride to produce para-toluenesulfonic acid-2-naphthyl. This intermediate then reacts with a fluorinating agent under the catalysis of tertiary amine bidentate ligand and metallic copper in an aprotic solvent with a high boiling point .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of safer and more efficient fluorinating agents is preferred to avoid hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-1-fluoronaphthalene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used.
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium fluoride can be used.
Major Products:
Electrophilic Aromatic Substitution: Depending on the electrophile used, products can include brominated, chlorinated, or nitrated derivatives of this compound.
Nucleophilic Substitution: Products can include various substituted naphthalenes where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
2-Ethoxy-1-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-fluoronaphthalene involves its interaction with various molecular targets. The ethoxy and fluorine groups can influence the compound’s reactivity and binding affinity to different enzymes and receptors. The exact pathways and targets depend on the specific application and the derivatives being studied .
Comparison with Similar Compounds
2-Fluoronaphthalene: Lacks the ethoxy group, making it less versatile in certain reactions.
1-Ethoxy-2-fluoronaphthalene: The positions of the ethoxy and fluorine groups are reversed, leading to different chemical properties and reactivity.
Uniqueness: 2-Ethoxy-1-fluoronaphthalene is unique due to the specific positioning of the ethoxy and fluorine groups on the naphthalene ring. This arrangement provides distinct chemical properties and reactivity patterns, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C12H11FO |
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Molecular Weight |
190.21 g/mol |
IUPAC Name |
2-ethoxy-1-fluoronaphthalene |
InChI |
InChI=1S/C12H11FO/c1-2-14-11-8-7-9-5-3-4-6-10(9)12(11)13/h3-8H,2H2,1H3 |
InChI Key |
MHAIHBMMDYRLLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)F |
Origin of Product |
United States |
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